1-Ethyl-3-propylimidazolium tetrafluoroborate
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Overview
Description
1-Ethyl-3-propylimidazolium tetrafluoroborate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity. These properties make ionic liquids particularly useful in various industrial and scientific applications .
Preparation Methods
1-Ethyl-3-propylimidazolium tetrafluoroborate can be synthesized through a reaction between 1-ethylimidazole and 1-bromopropane, followed by anion exchange with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards .
Chemical Reactions Analysis
1-Ethyl-3-propylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, often facilitated by its ionic nature.
Substitution Reactions: The imidazolium ring can undergo substitution reactions, particularly at the nitrogen atoms.
Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and other applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-3-propylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: It is explored for its potential in biological applications, such as enzyme stabilization and protein crystallization.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a medium for pharmaceutical reactions.
Industry: It is used in electrochemical applications, such as in the development of batteries and capacitors, due to its high ionic conductivity
Mechanism of Action
The mechanism of action of 1-Ethyl-3-propylimidazolium tetrafluoroborate involves its ability to stabilize various chemical species and facilitate reactions through its ionic nature. The imidazolium cation interacts with various molecular targets, while the tetrafluoroborate anion provides stability and enhances the compound’s overall reactivity. These interactions enable the compound to act as a catalyst and solvent in various chemical processes .
Comparison with Similar Compounds
1-Ethyl-3-propylimidazolium tetrafluoroborate can be compared with other similar ionic liquids, such as:
1-Ethyl-3-methylimidazolium tetrafluoroborate: Similar in structure but with a methyl group instead of a propyl group, it shares many properties but may differ in specific applications due to the difference in alkyl chain length.
1-Methyl-3-propylimidazolium tetrafluoroborate: Another similar compound with a methyl group on the imidazolium ring, it also exhibits similar properties but may have different reactivity and stability profiles.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and overall performance in various applications.
Properties
IUPAC Name |
1-ethyl-3-propylimidazol-3-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.BF4/c1-3-5-10-7-6-9(4-2)8-10;2-1(3,4)5/h6-8H,3-5H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKPFCYSTHPQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC[N+]1=CN(C=C1)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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